Acetyl chloride-1-13C

Description

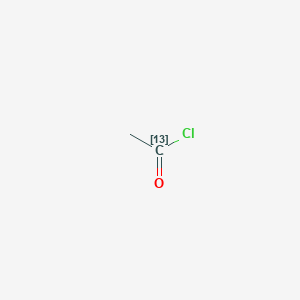

Structure

3D Structure

Properties

IUPAC Name |

acetyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H3ClO/c1-2(3)4/h1H3/i2+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WETWJCDKMRHUPV-VQEHIDDOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[13C](=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H3ClO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90480751 | |

| Record name | Acetyl chloride-1-13C | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90480751 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

79.49 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1520-57-6 | |

| Record name | Acetyl chloride-1-13C | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90480751 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1520-57-6 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Acetyl chloride-1-13C: A Senior Application Scientist’s Guide to Synthesis, Properties, and Strategic Application

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth technical overview of Acetyl chloride-1-13C, a critical isotopic labeling reagent. We will move beyond basic data sheets to explore the causality behind its synthesis, its nuanced chemical properties, and its strategic deployment in modern research and pharmaceutical development.

Core Concepts: The Significance of Isotopic Labeling with this compound

This compound (CH₃¹³COCl) is an acetylating agent where the carbonyl carbon is the stable, non-radioactive isotope ¹³C, with an isotopic purity typically of 99 atom % ¹³C.[1] Its utility lies in the precise introduction of a mass-distinguishable tag at the acetyl group's carbonyl position. This enables researchers to track the metabolic fate of acetyl groups and to elucidate molecular structures and dynamics using techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

The ¹³C label provides a distinct signal that can be differentiated from the natural abundance ¹²C background, making it an invaluable tool for:

-

Metabolic Flux Analysis: Tracing the incorporation of acetate into biochemical pathways.

-

Mechanism of Action Studies: Elucidating reaction mechanisms where acetylation is a key step.

-

Quantitative Analysis: Serving as an internal standard for quantifying biological molecules.[2]

-

Structural Elucidation: Probing the chemical environment of specific acetyl groups in complex molecules via ¹³C-NMR.

Physicochemical and Spectroscopic Properties

The introduction of a ¹³C isotope results in a negligible change in chemical reactivity compared to the unlabeled analogue but increases the molecular weight by one mass unit.[1] All handling and safety protocols for standard acetyl chloride must be strictly applied.

Table 1: Key Physicochemical Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 1520-57-6 | [1][3][4] |

| Molecular Formula | CH₃¹³COCl | [3] |

| Molecular Weight | 79.49 - 79.51 g/mol | [1][3][4] |

| Appearance | Colorless, fuming liquid | [5] |

| Density | 1.118 g/mL at 25 °C | [1][3] |

| Boiling Point | 52 °C (lit.) | [1][3] |

| Melting Point | -112 °C (lit.) | [1][3] |

| Refractive Index | n20/D 1.389 (lit.) | [1] |

| Vapor Pressure | 240 mmHg at 20 °C | [1] |

| Flash Point | 5 °C (41 °F) - closed cup | [1] |

Spectroscopic Signature

-

¹³C-NMR: The carbonyl carbon (C1) is the site of isotopic enrichment. In a typical ¹³C-NMR spectrum, the carbonyl carbon of an acyl chloride resonates in the range of 160-180 ppm. For this compound, this would manifest as a highly intense signal in this region, confirming the position of the label.

-

IR Spectroscopy: The infrared spectrum is dominated by a strong C=O stretching absorption band around 1800 cm⁻¹.

-

Mass Spectrometry: The molecular ion peak will be observed at m/z corresponding to the ¹³C-isotopologue (e.g., ~79/81 depending on the chlorine isotope). A prominent fragmentation peak corresponds to the formation of the ¹³C-labeled acylium ion [CH₃¹³CO]⁺.

Synthesis of this compound: A Validated Protocol

The synthesis of this compound demands a strategy that is both high-yielding and minimizes the loss of the expensive isotopically labeled starting material. The most reliable laboratory method involves the chlorination of Acetic acid-1-¹³C. While several chlorinating agents exist (e.g., PCl₃, PCl₅, SOCl₂), thionyl chloride (SOCl₂) is often the reagent of choice.[6][7]

Expert Rationale for Reagent Selection: The primary advantage of using thionyl chloride is that the reaction by-products, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gaseous.[7] This simplifies the purification process immensely, as these gases can be easily removed from the reaction vessel, driving the equilibrium towards the product and leaving behind the crude this compound, which can be purified by simple distillation. This is crucial for maximizing the recovery of the valuable labeled product.

Experimental Workflow: Synthesis from Acetic acid-1-¹³C

Caption: Synthesis workflow for this compound.

Step-by-Step Methodology

Disclaimer: This protocol must be performed by trained personnel in a well-ventilated chemical fume hood, with strict adherence to all safety precautions for handling corrosive and water-reactive chemicals.[8][9]

-

System Preparation: Assemble a round-bottom flask with a reflux condenser and a dropping funnel. Ensure all glassware is thoroughly dried to prevent hydrolysis of the reagents and product. The entire apparatus must be maintained under an inert atmosphere (e.g., nitrogen or argon).[9]

-

Reactant Charging: Place Acetic acid-1-¹³C into the round-bottom flask. For every mole of the acid, plan to use approximately 1.2 moles of thionyl chloride to ensure complete conversion.

-

Reagent Addition: Add the thionyl chloride dropwise to the acetic acid via the dropping funnel. The reaction can be exothermic, so cooling the flask in an ice bath may be necessary to control the rate of reaction and the evolution of HCl gas.[10]

-

Catalysis (Optional but Recommended): A catalytic amount of N,N-dimethylformamide (DMF) can be added to the acetic acid before the thionyl chloride addition. DMF reacts with SOCl₂ to form the Vilsmeier reagent, which accelerates the reaction.[6]

-

Reaction: After the addition is complete, slowly warm the mixture to a gentle reflux (the boiling point of acetyl chloride is 52°C) and maintain for 1-2 hours to drive the reaction to completion.[10] The evolution of gases should cease, indicating the end of the reaction.

-

Purification: The resulting liquid is the crude this compound. Purify it by fractional distillation, collecting the fraction that boils at approximately 51-52°C.[10] Protect the receiving flask from atmospheric moisture using a drying tube.[10]

-

Storage: Store the purified product in a tightly sealed container under an inert atmosphere at 2-8°C.[1]

Applications in Drug Development and Research

This compound is a powerful reagent for introducing a stable isotope label. Its primary function is to act as a donor of a ¹³C-labeled acetyl group.

Workflow: Isotopic Labeling of a Substrate

Caption: General workflow for substrate labeling and analysis.

Field-Proven Applications:

-

Pharmaceutical Synthesis and Modification: It is used as an intermediate and acetylating agent in the synthesis of pharmaceuticals.[5][11] By using the labeled version, companies can create ¹³C-labeled versions of active pharmaceutical ingredients (APIs). These labeled APIs are essential for absorption, distribution, metabolism, and excretion (ADME) studies, allowing for precise tracking of the drug and its metabolites in biological systems.

-

Probing Enzyme Mechanisms: In enzymology, acetyl-CoA is a central metabolite. This compound can be used to synthesize ¹³C-labeled acetyl-CoA analogues. These probes help researchers study the kinetics and mechanisms of acetyltransferase enzymes, which are important drug targets.

-

Metabolomics: By introducing ¹³C-labeled acetyl groups into cells or organisms, researchers can trace their incorporation into various metabolic pools, such as fatty acids and amino acids.[2] This provides a dynamic picture of cellular metabolism that is not achievable through simple quantification of metabolite levels.[2]

Safety and Handling: A Self-Validating System

Trustworthiness in the lab begins with safety. This compound is a hazardous chemical requiring strict handling protocols.

-

Flammability: Highly flammable liquid and vapor (H225).[1][4] Keep away from all sources of ignition.[8]

-

Corrosivity: Causes severe skin burns and eye damage (H314).[1][4] Always wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a face shield.[9]

-

Reactivity: Reacts violently with water (EUH014), alcohols, and amines.[3][9] All reactions and handling must be conducted under strictly anhydrous conditions.[9]

-

Storage: Store in a cool, dry, well-ventilated area in a tightly closed container, away from incompatible materials.[1][8] Recommended storage is at 2-8°C under an inert gas.[1]

-

Spill Management: In case of a spill, evacuate the area. Remove ignition sources. Use an absorbent material that does not react with the compound and dispose of it as hazardous waste.[8]

Conclusion

This compound is more than a mere chemical reagent; it is an enabling tool for sophisticated scientific inquiry. Its value is realized not just in its synthesis but in its intelligent application to solve complex problems in metabolic research, structural biology, and pharmaceutical development. Understanding the principles behind its synthesis, handling, and reactivity allows researchers to leverage its full potential, ensuring data integrity and advancing scientific discovery.

References

-

Acetyl chloride 1-13C | CAS 1520-57-6 | Chemical-Suppliers. (n.d.). Retrieved from [Link]

-

PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

-

Novachem. (2019, July 23). ACETYL CHLORIDE (1-13C, 99%). Retrieved from [Link]

-

Amerigo Scientific. (n.d.). This compound (99% (CP)). Retrieved from [Link]

-

Organic Syntheses. (n.d.). Organic Syntheses Procedure. Retrieved from [Link]

-

University of Calgary. (n.d.). Ch20: Spectroscopic Analysis : Acyl Chlorides. Retrieved from [Link]

- Google Patents. (n.d.). GB2213144A - Process for the production of acetyl chloride.

-

National Institute of Standards and Technology. (n.d.). Acetyl chloride - NIST WebBook. Retrieved from [Link]

-

Organic Syntheses. (n.d.). acetyl chloride - Organic Syntheses Procedure. Retrieved from [Link]

-

Snyder, N. W., et al. (2016). LC-quadrupole/Orbitrap high-resolution mass spectrometry enables stable isotope-resolved simultaneous quantification and ¹³C-isotopic labeling of acyl-coenzyme A thioesters. Analytical and Bioanalytical Chemistry, 408(13), 3637–3646. Retrieved from [Link]

-

PrepChem.com. (n.d.). Preparation of acetyl chloride. Retrieved from [Link]

-

Chemistry Stack Exchange. (2018, December 17). The carbon-13 chemical shift of acyl chlorides vs ketones. Retrieved from [Link]

-

RXN Chemicals. (n.d.). This compound,d3 Manufacturer Supplier. Retrieved from [Link]

-

PubChem. (n.d.). Acetyl chloride. National Center for Biotechnology Information. Retrieved from [Link]

-

Schlepckow, K., & Bacher, A. (2010). Synthesis and incorporation of 13C-labeled DNA building blocks to probe structural dynamics of DNA by NMR. Molecules, 15(7), 4886-4908. Retrieved from [Link]

-

Wikipedia. (n.d.). Acyl chloride. Retrieved from [Link]

-

Harris, K. C., et al. (2009). Generation of hyperpolarized substrates by secondary labeling with [1,1-13C] acetic anhydride. Journal of the American Chemical Society, 131(17), 6272–6278. Retrieved from [Link]

-

Chemistry LibreTexts. (2023, January 22). Preparation of Acyl Chlorides. Retrieved from [Link]

-

Martinez, R. A., et al. (2013). Large-scale preparation of (13) C-labeled 2-(phenylthio)acetic acid and the corresponding labeled sulfoxides and sulfones. Journal of Labelled Compounds and Radiopharmaceuticals, 56(2), 31-35. Retrieved from [Link]

Sources

- 1. 乙酰氯-1-13C 99 atom % 13C | Sigma-Aldrich [sigmaaldrich.com]

- 2. LC-quadrupole/Orbitrap high-resolution mass spectrometry enables stable isotope-resolved simultaneous quantification and ¹³C-isotopic labeling of acyl-coenzyme A thioesters - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Acetyl chloride 1-13C | CAS 1520-57-6 | Chemical-Suppliers [chemical-suppliers.eu]

- 4. This compound | C2H3ClO | CID 12214084 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. The uses of Acetyl chloride_Chemicalbook [chemicalbook.com]

- 6. Acyl chloride - Wikipedia [en.wikipedia.org]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. dl.novachem.com.au [dl.novachem.com.au]

- 9. fishersci.com [fishersci.com]

- 10. prepchem.com [prepchem.com]

- 11. Page loading... [wap.guidechem.com]

Unlocking Cellular Metabolism: A Technical Guide to the Research Applications of Acetyl Chloride-1-13C

For researchers, scientists, and drug development professionals navigating the intricate web of cellular metabolism, stable isotope tracers are indispensable tools. Among these, Acetyl chloride-1-13C stands out as a versatile and powerful reagent for elucidating metabolic pathways and quantifying key analytes with high precision. This guide provides an in-depth exploration of the core applications of this compound, offering both the theoretical underpinnings and practical insights necessary for its effective implementation in a research setting.

Introduction: The Power of a Labeled Acetyl Group

This compound is an acetylating agent where the carbonyl carbon is replaced with the stable isotope, carbon-13. This seemingly simple substitution provides a powerful analytical handle to trace the fate of the acetyl group in a variety of biological and chemical systems. Its utility stems from the ability to introduce a known mass shift, enabling researchers to distinguish labeled molecules from their unlabeled counterparts using mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy. The primary applications of this compound in research fall into two main categories: as a precursor for generating tracers in metabolic flux analysis and as a derivatization agent for quantitative analysis.

Illuminating Metabolic Pathways with 13C-Metabolic Flux Analysis

Metabolic Flux Analysis (MFA) is a cornerstone technique for quantifying the rates of intracellular metabolic reactions. By introducing a 13C-labeled substrate into a biological system, researchers can track the incorporation of the heavy isotope into downstream metabolites. This information, combined with a stoichiometric model of metabolism, allows for the calculation of metabolic fluxes, providing a detailed snapshot of cellular physiology.[1][2]

Acetyl-CoA is a central hub in metabolism, connecting glycolysis, the TCA cycle, fatty acid metabolism, and amino acid catabolism.[3] Therefore, tracing the fate of the acetyl group of acetyl-CoA provides invaluable insights into the activity of these key pathways. This compound serves as a crucial starting material for the synthesis of 13C-labeled acetyl-CoA, which can then be used in in vitro enzymatic assays or introduced into cellular systems to probe metabolic dynamics.

Causality in Experimental Design: Why Trace Acetyl-CoA?

The choice to trace acetyl-CoA is driven by the desire to understand the contributions of different carbon sources to this central metabolic pool. For instance, in cancer cells, the reprogramming of metabolism is a well-established hallmark.[1][4][5][6][7] 13C-MFA studies using labeled glucose or glutamine have revealed how cancer cells rewire their pathways to support rapid proliferation. By using 1-13C-acetyl-CoA, researchers can directly probe the downstream pathways that utilize acetyl-CoA, such as fatty acid synthesis and histone acetylation, without the confounding effects of upstream metabolic conversions.

Experimental Workflow: From Labeled Precursor to Flux Map

The overall workflow for a 13C-MFA experiment using a labeled acetyl donor involves several key steps, from the synthesis of the tracer to the computational analysis of the data.

Step-by-Step Protocol: Synthesis of 1-13C-Acetyl-CoA

While direct protocols for the synthesis of 1-13C-acetyl-CoA from this compound are not always readily available in literature, a general approach can be adapted from standard organic chemistry procedures for the synthesis of thioesters. It's important to note that this is a representative protocol and may require optimization.

Materials:

-

This compound

-

Coenzyme A (free acid)

-

Anhydrous, aprotic solvent (e.g., tetrahydrofuran (THF) or dichloromethane (DCM))

-

Tertiary amine base (e.g., triethylamine or N,N-diisopropylethylamine)

-

Inert atmosphere (e.g., nitrogen or argon)

-

Standard glassware for organic synthesis

Procedure:

-

Dissolve Coenzyme A in the anhydrous solvent under an inert atmosphere. The solubility of Coenzyme A can be limited, so careful solvent selection and sonication may be necessary.

-

Cool the solution to 0°C in an ice bath.

-

Add the tertiary amine base to the Coenzyme A solution. The base will act as a scavenger for the HCl generated during the reaction.

-

Slowly add a stoichiometric amount of this compound to the reaction mixture with continuous stirring. The reaction is typically rapid.

-

Allow the reaction to proceed at 0°C for 1-2 hours, then let it warm to room temperature and stir for an additional 2-4 hours.

-

Monitor the reaction progress using an appropriate analytical technique, such as thin-layer chromatography (TLC) or LC-MS.

-

Upon completion, the reaction mixture can be quenched with a small amount of water.

-

The 1-13C-acetyl-CoA can then be purified using techniques like solid-phase extraction (SPE) or high-performance liquid chromatography (HPLC).

-

The purity and concentration of the synthesized 1-13C-acetyl-CoA should be rigorously verified by MS and NMR before use in biological experiments.

Enhancing Quantitative Analysis through Derivatization

In the realm of analytical chemistry, particularly in metabolomics and proteomics, the accurate quantification of low-abundance analytes in complex biological matrices is a significant challenge. Chemical derivatization is a powerful strategy to improve the analytical characteristics of target molecules for techniques like liquid chromatography-mass spectrometry (LC-MS) and gas chromatography-mass spectrometry (GC-MS).[8]

This compound is an excellent derivatizing agent for compounds containing primary and secondary amines, as well as hydroxyl groups. The acetylation reaction introduces a stable, non-polar acetyl group, which can improve chromatographic retention and ionization efficiency. The key advantage of using the 13C-labeled version is its application in isotope dilution mass spectrometry (IDMS), a gold-standard method for accurate quantification.

The Principle of Isotope Dilution Mass Spectrometry

IDMS involves adding a known amount of an isotopically labeled version of the analyte of interest (the internal standard) to a sample. The labeled and unlabeled versions of the analyte are chemically identical and thus behave identically during sample preparation, chromatography, and ionization. By measuring the ratio of the mass spectrometric signals of the labeled and unlabeled analyte, the concentration of the endogenous analyte can be determined with high accuracy and precision, as any sample loss or matrix effects will affect both forms equally.[9]

Step-by-Step Protocol: Derivatization of Amino Acids for LC-MS/MS Analysis

This protocol provides a general procedure for the derivatization of amino acids in a biological sample, such as plasma or cell extracts, using this compound for subsequent quantitative analysis by LC-MS/MS.

Materials:

-

Biological sample (e.g., deproteinized plasma, cell lysate)

-

This compound

-

Anhydrous acetonitrile

-

Aqueous base solution (e.g., sodium bicarbonate or triethylamine solution)

-

Internal standard solution (a mixture of the amino acids of interest, unlabeled)

-

LC-MS/MS system

Procedure:

-

Sample Preparation: To a known volume of the biological sample, add a known amount of the internal standard solution.

-

Solvent Evaporation: Dry the sample under a stream of nitrogen or in a vacuum concentrator.

-

Reconstitution: Reconstitute the dried sample in a small volume of the aqueous base solution.

-

Derivatization: Add a solution of this compound in anhydrous acetonitrile to the sample. The reaction is typically fast and can be performed at room temperature. Vortex the mixture for 1-2 minutes.

-

Quenching: Quench the reaction by adding a small amount of an aqueous acid, such as formic acid, to neutralize the base and stop the reaction.

-

Sample Cleanup (Optional): Depending on the sample matrix, a solid-phase extraction (SPE) step may be necessary to remove interfering substances.

-

LC-MS/MS Analysis: Analyze the derivatized sample by LC-MS/MS. The chromatographic method should be optimized to separate the acetylated amino acids. The mass spectrometer should be operated in multiple reaction monitoring (MRM) mode, with specific transitions for both the 13C-labeled and unlabeled versions of each amino acid.

-

Quantification: Create a calibration curve using known concentrations of the unlabeled amino acid standards derivatized with this compound. The concentration of the amino acids in the biological sample is then determined by interpolating the measured peak area ratios onto the calibration curve.

| Analyte Class | Functional Group Targeted | Potential for Improved Analysis |

| Amino Acids | Primary and secondary amines | Enhanced chromatographic retention and ionization efficiency, enabling accurate quantification.[3] |

| Biogenic Amines | Primary and secondary amines | Improved separation of structurally similar amines and sensitive detection in complex matrices.[9][10][11] |

| Alcohols & Phenols | Hydroxyl groups | Increased volatility for GC-MS analysis and improved ionization for LC-MS. |

| Peptides | N-terminal amine and lysine side chains | Can be used for quantitative proteomics applications. |

Broader Horizons: Emerging Research Applications

Beyond its core applications in MFA and quantitative derivatization, this compound is finding utility in other areas of research.

Probing Protein Acetylation

Protein acetylation is a critical post-translational modification that regulates a wide range of cellular processes.[10] By synthesizing 1-13C-acetyl-CoA, researchers can perform in vitro histone acetyltransferase (HAT) assays to study the kinetics and substrate specificity of these important enzymes.[2][8][12] The incorporation of the 13C-labeled acetyl group into histones or other protein substrates can be readily detected by mass spectrometry, providing a non-radioactive method for assaying HAT activity.

Synthesis of Labeled Biomolecules

This compound is a valuable precursor for the synthesis of other isotopically labeled biomolecules. For example, it can be used in the synthesis of 13C-labeled acetylcholine, a key neurotransmitter, for use in neurochemical research. It can also be used to synthesize labeled fatty acids and other lipids to study their metabolism and signaling roles.[13]

Conclusion: A Versatile Tool for Modern Research

This compound is a powerful and versatile tool for researchers seeking to unravel the complexities of cellular metabolism and accurately quantify key biomolecules. Its ability to introduce a stable isotope label into the acetyl group provides a robust analytical handle for a variety of advanced research applications. From elucidating metabolic fluxes in disease states to enabling high-precision quantitative analysis of metabolites, this compound is an essential reagent in the modern life scientist's toolkit. As analytical technologies continue to advance, the applications of this simple yet powerful molecule are poised to expand even further, opening up new avenues for scientific discovery.

References

- Ait-Si-Ali, S., et al. (1998).

- Duckwall, C. S., Murphy, T. A., & Young, J. D. (2013). Mapping cancer cell metabolism with(13)C flux analysis: Recent progress and future challenges. Journal of carcinogenesis, 12, 13.

- Antoniewicz, M. R. (2018). A Guide to 13C Metabolic Flux Analysis for the Cancer Biologist. Experimental & molecular medicine, 50(5), 1-13.

- Antoniewicz, M. R. (2018). A guide to 13C metabolic flux analysis for the cancer biologist.

- Duckwall, C. S., Murphy, T. A., & Young, J. D. (2013). Mapping cancer cell metabolism with13C flux analysis: Recent progress and future challenges. PMC.

- Duckwall, C. S., Murphy, T. A., & Young, J. D. (2013). Mapping cancer cell metabolism with13C flux analysis: Recent progress and future challenges. Semantic Scholar.

- Johnson, D. W. (2011). Free amino acid quantification by LC-MS/MS using derivatization generated isotope-labelled standards. Journal of chromatography. B, Analytical technologies in the biomedical and life sciences, 879(17-18), 1345–1352.

- Mayr, C. M., & Schieberle, P. (2012). Development of stable isotope dilution assays for the simultaneous quantitation of biogenic amines and polyamines in foods by LC-MS/MS. Journal of agricultural and food chemistry, 60(12), 3026–3032.

- O'Callaghan, C., & Vassilopoulos, A. (2017).

- Ghaemmaghami, S., et al. (2010).

- Zhao, S., et al. (2013).

- Deans, C., & Griffin, J. L. (2018).

- Zhao, S., et al. (2013).

- Arrowsmith, C. H., et al. (2017). Histone Acetyltransferase Assays in Drug and Chemical Probe Discovery. NCBI.

- Mayr, C. M., & Schieberle, P. (2012). Development of Stable Isotope Dilution Assays for the Simultaneous Quantitation of Biogenic Amines and Polyamines in Foods by LC-MS/MS.

- Koal, T., et al. (2014). Amino acid analysis in biofluids using LC-MS/MS.

- Wang, Y., et al. (2023).

- Lee, S. J., et al. (2009). Efficient and reproducible synthesis of [1-11C]acetyl chloride using the loop method.

- Organic Syntheses Procedure.

- The Analysis of Biogenic Amines by standard and Novel Methods.

- Xia, X., et al. (2024).

- Sigma-Aldrich.

- Jedrychowski, M. P., et al. (2017). Development and validation of an LC–MS/MS method for the determination of biogenic amines in wines and beers. PMC.

- Sparrow, J. T., Patel, K. M., & Morrisett, J. D. (1983). Synthesis of carbon-13-labeled tetradecanoic acids. Journal of lipid research, 24(7), 938–941.

- Process for the production of acetyl chloride.

Sources

- 1. Mapping cancer cell metabolism with13C flux analysis: Recent progress and future challenges - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pure.ul.ie [pure.ul.ie]

- 3. Free amino acid quantification by LC-MS/MS using derivatization generated isotope-labelled standards - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Mapping cancer cell metabolism with(13)C flux analysis: Recent progress and future challenges - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. isotope.com [isotope.com]

- 6. researchgate.net [researchgate.net]

- 7. [PDF] Mapping cancer cell metabolism with13C flux analysis: Recent progress and future challenges | Semantic Scholar [semanticscholar.org]

- 8. A Non-Isotopic In Vitro Assay for Histone Acetylation - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Development of stable isotope dilution assays for the simultaneous quantitation of biogenic amines and polyamines in foods by LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. A Rapid LC–MS/MS Method for Quantification of Biogenic Amines in Meat: Validation and Application for Food Safety Monitoring | MDPI [mdpi.com]

- 11. Development and validation of an LC–MS/MS method for the determination of biogenic amines in wines and beers - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Histone Acetyltransferase Assays in Drug and Chemical Probe Discovery - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 13. Synthesis of carbon-13-labeled tetradecanoic acids - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to Acetyl Chloride-1-¹³C: Isotopic Purity, Stability, and Handling

Abstract

Stable isotope-labeled compounds are indispensable tools in modern scientific research, enabling precise tracking of metabolic pathways, quantifying analytes, and elucidating reaction mechanisms.[1] Acetyl chloride-1-¹³C, a reactive derivative of acetic acid labeled at the carbonyl carbon, serves as a critical synthetic intermediate for introducing the ¹³C-acetyl group into a wide array of molecules.[2][3] Its utility, however, is fundamentally dependent on two key parameters: its isotopic purity and its chemical stability. This guide provides an in-depth technical overview for researchers, scientists, and drug development professionals on the critical aspects of acetyl chloride-1-¹³C, from its synthesis and purity assessment to its stability, degradation pathways, and safe handling protocols.

The Significance of Isotopic Labeling

The substitution of a ¹²C atom with a ¹³C isotope creates a molecule that is chemically identical in its reactivity but physically distinguishable by its mass.[4] This mass difference allows for unambiguous detection and quantification by mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.[5][6] In metabolic studies, for instance, administering a ¹³C-labeled precursor allows researchers to trace the journey of the labeled carbon atom through complex biochemical networks, providing insights into pathway activity and metabolic flux.[4][7] For acetyl chloride-1-¹³C, the primary application is as a derivatizing agent or a building block in chemical synthesis, enabling the creation of ¹³C-labeled standards and probes for advanced analytical studies.[8][9]

Synthesis and Isotopic Enrichment

The quality of acetyl chloride-1-¹³C begins with its synthesis. The isotopic enrichment of the final product is directly contingent on the purity of the ¹³C-labeled precursor, which is typically acetic acid-1-¹³C.[10]

General Synthesis Pathway

The conversion of a carboxylic acid to an acyl chloride is a standard organic transformation. Common chlorinating agents include thionyl chloride (SOCl₂), phosphorus trichloride (PCl₃), and oxalyl chloride ((COCl)₂).[11][12] A prevalent laboratory and industrial method involves the reaction of acetic acid with phosphorus trichloride, which is advantageous because the acetyl chloride product (boiling point ~52°C) can be easily separated from the non-volatile phosphorous acid byproduct via distillation.[12][13][14]

The process must be conducted under strictly anhydrous conditions, as any moisture will readily hydrolyze the product back to acetic acid.[15][16]

Caption: A self-validating workflow for purity analysis.

Protocol: Isotopic Purity Determination by NMR Spectroscopy

NMR spectroscopy is a powerful, non-destructive technique that can unambiguously identify compounds and accurately measure ¹³C enrichment. [5][17] Principle: In ¹H NMR, the proton signal of the methyl group (CH₃) will be split by the adjacent carbonyl carbon. If the carbon is ¹²C (spin I=0), a singlet is observed. If the carbon is ¹³C (spin I=1/2), the signal is split into a doublet (the "¹³C satellites"). By comparing the integral of the central ¹²C-bound proton peak to the integrals of the ¹³C satellite peaks, the isotopic enrichment can be calculated. More directly, quantitative ¹³C NMR can be used. [18] Step-by-Step Methodology:

-

Sample Preparation: Due to the high reactivity of acetyl chloride, sample preparation must be performed in a fume hood using an anhydrous, aprotic NMR solvent (e.g., CDCl₃, Benzene-d₆) in a sealed NMR tube. A known concentration of an internal standard (e.g., TMS) may be added.

-

Data Acquisition:

-

Acquire a quantitative ¹H NMR spectrum. Ensure a sufficient relaxation delay (D1) is used (typically 5 times the longest T1) to allow for full magnetization recovery, which is crucial for accurate integration.

-

Acquire a proton-decoupled ¹³C NMR spectrum. This will show a single peak for the labeled carbonyl carbon (~170 ppm) and another for the methyl carbon.

-

-

Data Analysis (¹H NMR Method):

-

Carefully integrate the central peak corresponding to CH₃-¹²COCl.

-

Integrate the two satellite peaks corresponding to CH₃-¹³COCl.

-

Calculate the isotopic enrichment (%¹³C) using the formula: % Enrichment = [Sum of Satellite Integrals / (Sum of Satellite Integrals + Central Peak Integral)] * 100

-

-

Causality: This method is trusted because the signal intensity in NMR is directly proportional to the number of nuclei, providing a robust quantitative measurement. [19]Using an anhydrous solvent is critical to prevent hydrolysis, which would create new signals (e.g., acetic acid) and degrade the analyte. [15]

Protocol: Purity Determination by Mass Spectrometry

High-resolution mass spectrometry (HRMS), often coupled with Gas Chromatography (GC-MS), provides exceptional sensitivity and is ideal for confirming isotopic distribution and assessing chemical purity. [20][21] Principle: MS separates ions based on their mass-to-charge ratio (m/z). For acetyl chloride-1-¹³C, the molecular ion peak will be shifted by +1 mass unit compared to its unlabeled counterpart. The isotopic purity is determined by analyzing the relative abundances of the labeled (M+1) and unlabeled (M) ions in the mass spectrum, after correcting for the natural abundance of other isotopes (e.g., ¹³C, ³⁷Cl). [6][22] Step-by-Step Methodology:

-

Sample Preparation: Prepare a dilute solution of the sample in a volatile, anhydrous solvent (e.g., dichloromethane). For GC-MS, this solution is injected directly.

-

Instrument Setup (GC-MS):

-

Use a GC column suitable for separating volatile, reactive compounds.

-

Set the mass spectrometer to acquire data in full scan mode with high resolution to clearly distinguish isotopologues.

-

-

Data Acquisition: Inject the sample. The GC will separate acetyl chloride from any non-volatile impurities. The MS will record the mass spectrum of the eluting acetyl chloride peak.

-

Data Analysis:

-

Chemical Purity: Integrate the total ion chromatogram (TIC). The area of the acetyl chloride peak as a percentage of the total area of all peaks gives the chemical purity.

-

Isotopic Purity: Extract the mass spectrum for the acetyl chloride peak. Identify the molecular ion cluster. Correct the observed peak intensities for the natural isotopic abundance of all elements. Compare the corrected intensity of the M+1 peak (from ¹³C labeling) to the M peak to calculate the isotopic enrichment. [6]5. Causality: GC is used to separate the analyte from impurities before it enters the mass spectrometer, ensuring that the measured mass spectrum is solely from acetyl chloride, which is essential for accurate chemical purity assessment. [23]HRMS is crucial for resolving the desired labeled compound from any potential isobaric interferences. [24]

Parameter Typical Specification Primary Analytical Method Isotopic Purity ≥99 atom % ¹³C NMR Spectroscopy, HR-Mass Spectrometry Chemical Purity ≥98% (CP) GC-MS, Titration CAS Number (Labeled) 1520-57-6 - Molecular Weight 79.49 g/mol Mass Spectrometry Table 1: Typical specifications for commercially available Acetyl Chloride-1-¹³C. [8][13]

-

Stability and Degradation

Acetyl chloride is a highly reactive acylating agent, and its stability is a primary concern for storage and experimental use. [11]The principal degradation pathway is hydrolysis.

Hydrolysis: The Primary Degradation Pathway

Acetyl chloride reacts violently with water and even atmospheric moisture to produce acetic acid and hydrochloric acid. [13][16][25]This reaction is rapid and exothermic.

Mechanism: The reaction proceeds via a nucleophilic acyl substitution. The oxygen atom from water acts as a nucleophile, attacking the electrophilic carbonyl carbon of the acetyl chloride. A tetrahedral intermediate is formed, which then collapses, expelling a chloride ion as the leaving group to form acetic acid and HCl. [26]

Caption: Reaction pathway for the hydrolysis of Acetyl Chloride-1-¹³C.

This high reactivity necessitates that the compound be handled under an inert atmosphere (e.g., nitrogen or argon) and stored in tightly sealed containers to prevent ingress of moisture. [15][27]

Incompatibilities

Beyond water, acetyl chloride is incompatible with a range of substances:

-

Alcohols: Reacts to form esters. [11]* Amines: Reacts to form amides. [11]* Strong Bases and Oxidizing Agents: Can lead to vigorous and potentially hazardous reactions. [15]* Metals: The HCl generated from hydrolysis can react with metals to produce flammable hydrogen gas. [16][28]

Recommended Handling and Storage Protocols

Given its hazardous properties (flammable, corrosive, water-reactive), strict adherence to safety protocols is mandatory. [13]

Personal Protective Equipment (PPE)

-

Engineering Controls: Always handle acetyl chloride in a certified chemical fume hood to control vapor exposure. [15][25]Ensure an emergency eyewash station and safety shower are immediately accessible. [27]* Eye Protection: Wear tightly fitting safety goggles and a full-face shield. [16]* Skin Protection: Wear a flame-resistant lab coat and chemical-resistant gloves. Butyl rubber or Viton are often recommended; inspect gloves for integrity before each use. [15][16]* Respiratory Protection: If there is a risk of exceeding exposure limits, a NIOSH-approved respirator with an appropriate acid gas cartridge is necessary. [27]

Storage and Handling Procedures

Protocol for Safe Use:

-

Work Area Preparation: Ensure the fume hood is clear and all necessary equipment is dry and ready. Ground all equipment to prevent static discharge. [15][29]2. Inert Atmosphere: Before opening, allow the container to reach room temperature. Handle the liquid under a dry, inert atmosphere (e.g., nitrogen or argon).

-

Dispensing: Use dry, clean glass syringes or cannulas for transferring the liquid.

-

Sealing: After use, immediately and tightly reseal the container. Parafilm or Teflon tape can be used to reinforce the seal.

-

Cleanup: Decontaminate any equipment that has come into contact with acetyl chloride. A solution of sodium bicarbonate can be used to neutralize small spills or residues, but this should be done cautiously due to gas evolution.

| Condition | Recommendation | Rationale / Reference |

| Temperature | Store in a cool, dry place. Some suppliers recommend 2-8°C. | Minimizes vapor pressure and slows potential degradation reactions. |

| Atmosphere | Store under an inert gas (Nitrogen or Argon). [15][27] | Prevents reaction with atmospheric moisture and oxygen. |

| Container | Tightly sealed, original container. Keep upright. [15][16] | Prevents leakage and moisture ingress. |

| Location | Well-ventilated, designated flammables area. [15][29] | Highly flammable liquid with a low flash point (~5°C). |

| Incompatibles | Store away from water, alcohols, bases, and oxidizing agents. [15][27] | Prevents violent and hazardous chemical reactions. |

| Table 2: Summary of recommended storage and handling conditions. |

Conclusion

Acetyl chloride-1-¹³C is a powerful reagent for introducing a stable isotope label in chemical synthesis and analysis. Its efficacy is directly tied to its high isotopic and chemical purity. Researchers and professionals must employ robust analytical methods, such as NMR and GC-MS, to verify these critical parameters. Furthermore, its inherent instability and reactivity, particularly its violent reaction with moisture, demand stringent adherence to anhydrous handling techniques and rigorous safety protocols. By understanding and implementing the principles and procedures outlined in this guide, users can ensure the integrity of their experiments and the safety of their laboratory environment.

References

-

Analytical Chemistry. (2010). NMR Method for Measuring Carbon-13 Isotopic Enrichment of Metabolites in Complex Solutions. ACS Publications. [Link] [17][19]2. Rapid Communications in Mass Spectrometry. (2023). Rapid characterization of isotopic purity of deuterium-labeled organic compounds... using electrospray ionization-high-resolution mass spectrometry. Wiley Online Library. [Link] [20][21]3. PubMed. (2010). NMR method for measuring carbon-13 isotopic enrichment of metabolites in complex solutions. National Library of Medicine. [Link] [5]4. Analytical Chemistry. (2010). NMR Method for Measuring Carbon-13 Isotopic Enrichment of Metabolites in Complex Solutions. ACS Publications. [Link]

-

ResearchGate. (2022). Rapid characterization of isotopic purity of deuterium-labeled organic compounds.... [Link]

-

ResearchGate. (2014). Determination of Isotopic Purity by Accurate Mass LC/MS. [Link]

Sources

- 1. isotope.com [isotope.com]

- 2. isotope.com [isotope.com]

- 3. isotope.com [isotope.com]

- 4. biorxiv.org [biorxiv.org]

- 5. NMR method for measuring carbon-13 isotopic enrichment of metabolites in complex solutions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Determination of the enrichment of isotopically labelled molecules by mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. A roadmap for interpreting 13C metabolite labeling patterns from cells - PMC [pmc.ncbi.nlm.nih.gov]

- 8. isotope.com [isotope.com]

- 9. Buy Acetyl chloride-¹³C₂,d₃ 98 atom D, 99 atom ¹³C, 99 (CP) Isotope - Quality Reliable Supply [sigmaaldrich.com]

- 10. benchchem.com [benchchem.com]

- 11. Acyl chloride - Wikipedia [en.wikipedia.org]

- 12. prepchem.com [prepchem.com]

- 13. Acetyl chloride 1-13C | CAS 1520-57-6 | Chemical-Suppliers [chemical-suppliers.eu]

- 14. GB2213144A - Process for the production of acetyl chloride - Google Patents [patents.google.com]

- 15. wcu.edu [wcu.edu]

- 16. chemicalbook.com [chemicalbook.com]

- 17. pubs.acs.org [pubs.acs.org]

- 18. epic.awi.de [epic.awi.de]

- 19. pubs.acs.org [pubs.acs.org]

- 20. Rapid characterization of isotopic purity of deuterium-labeled organic compounds and monitoring of hydrogen-deuterium exchange reaction using electrospray ionization-high-resolution mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]

- 22. researchgate.net [researchgate.net]

- 23. Trace level determination of chloroacetyl chloride and degradation products by derivatization gas chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. A strategy for evaluation of isotopic enrichment and structural integrity of deuterium labelled compounds by using HR-MS and NMR - Analytical Methods (RSC Publishing) [pubs.rsc.org]

- 25. nbinno.com [nbinno.com]

- 26. youtube.com [youtube.com]

- 27. fishersci.com [fishersci.com]

- 28. dl.novachem.com.au [dl.novachem.com.au]

- 29. chemos.de [chemos.de]

Navigating the Synthesis Landscape: A Technical Guide to the Safe Handling of Acetyl Chloride-1-13C

An In-depth Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Role and Risks of Isotopically Labeled Acetyl Chloride

Acetyl chloride-1-13C is a valuable isotopic labeling reagent in synthetic chemistry, particularly within pharmaceutical research and development. Its incorporation into molecules allows for precise tracking and quantification in metabolic studies, mechanistic investigations, and as an internal standard in mass spectrometry-based assays. However, the utility of this reagent is matched by its significant and acute hazards. The ¹³C isotope at the carbonyl carbon does not alter the fundamental reactivity and inherent dangers of the acetyl chloride molecule.[1]

This guide provides a comprehensive framework for the safe handling, use, and disposal of this compound, grounded in established safety protocols and an understanding of its chemical properties. It is designed to empower researchers to mitigate risks effectively, ensuring both personal safety and the integrity of their experimental work.

Part 1: Hazard Analysis and Risk Mitigation

Chemical Reactivity and Associated Hazards

Acetyl chloride is a colorless to pale yellow, fuming liquid with a pungent, irritating odor.[2] Its primary hazard stems from its high reactivity, particularly with nucleophiles.

-

Violent Reaction with Water: Acetyl chloride reacts violently and exothermically with water, including atmospheric moisture, to produce corrosive hydrogen chloride (HCl) gas and acetic acid.[2][3][4] This reaction is rapid and can lead to a dangerous pressure buildup in sealed containers.

-

Flammability: It is a highly flammable liquid and vapor, with a low flash point.[3][5] Vapors are heavier than air and can travel a considerable distance to an ignition source, leading to a flashback.[2][3]

-

Corrosivity: As a result of its reaction with moisture, and its inherent acidic nature, acetyl chloride is extremely corrosive to skin, eyes, and the respiratory tract.[2][3][5] Contact can cause severe burns and irreversible tissue damage.[5][6]

-

Incompatible Materials: It reacts violently with alcohols, strong bases, and oxidizing agents.[2] It will also attack rubber and some plastics.[2]

Toxicological Profile and Exposure Routes

The primary routes of exposure are inhalation, skin contact, eye contact, and ingestion.

-

Inhalation: Inhaling acetyl chloride fumes can severely irritate the nose, throat, and lungs.[2] High concentrations can lead to a build-up of fluid in the lungs (pulmonary edema), a medical emergency with delayed onset.[2][3]

-

Skin and Eye Contact: Direct contact causes severe burns and eye damage.[2][5] The substance can be absorbed through the skin, increasing overall exposure.[2]

-

Ingestion: Ingestion causes severe burns to the gastrointestinal tract and can be harmful if swallowed.[4][5]

Part 2: Engineering Controls and Personal Protective Equipment (PPE)

A multi-layered approach to safety, combining robust engineering controls with appropriate PPE, is essential for handling this compound.

Essential Engineering Controls

-

Chemical Fume Hood: All manipulations of this compound must be conducted within a certified chemical fume hood to control vapor exposure.[7]

-

Ventilation: Ensure adequate general ventilation in the laboratory to prevent the accumulation of flammable vapors.[8]

-

Safety Shower and Eyewash Station: A readily accessible and tested safety shower and eyewash station are mandatory in the immediate work area.[5]

Personal Protective Equipment (PPE) Protocol

The following PPE is required when handling this compound:

| PPE Category | Specification | Rationale |

| Eye and Face Protection | Chemical splash goggles and a full-face shield.[7][9] | Provides maximum protection against splashes and corrosive vapors.[9] |

| Respiratory Protection | An air-purifying respirator with acid gas cartridges or a supplied-air respirator may be necessary for non-routine operations or emergencies.[2][9] | Protects against the inhalation of corrosive and irritating vapors.[9] |

| Skin and Body Protection | A flame-retardant lab coat worn over long-sleeved clothing and closed-toe shoes. For larger quantities, a chemical-resistant apron or suit is recommended.[2][9] | Prevents skin contact with the corrosive liquid.[9] |

| Hand Protection | Butyl or heavy-duty nitrile rubber gloves.[2][9] Always check the glove manufacturer's compatibility chart. | Provides resistance to corrosive chemicals. |

Part 3: Standard Operating Procedures

Adherence to a strict, step-by-step protocol is critical for minimizing risk.

Handling and Use Protocol

-

Preparation:

-

Ensure the chemical fume hood is functioning correctly.

-

Assemble all necessary equipment and reagents before handling the this compound.

-

Have appropriate spill cleanup materials readily available.

-

-

Dispensing:

-

Use only non-sparking tools and equipment.[2]

-

Ground and bond containers during transfer to prevent static discharge.[7][8]

-

Handle under an inert atmosphere (e.g., nitrogen or argon) to prevent reaction with moisture.[5][7]

-

Slowly add this compound to the reaction mixture. Be mindful of any exothermic reactions.

-

-

Post-Handling:

Storage Requirements

-

Store in a cool, dry, well-ventilated area designated for flammable liquids.[7][8]

-

Keep containers tightly closed and upright to prevent leakage.[7][10]

-

Store under an inert gas.[7]

-

Keep away from heat, sparks, open flames, and other ignition sources.[7][8]

-

Segregate from incompatible materials such as water, alcohols, strong bases, and oxidizing agents.[7]

Part 4: Emergency Procedures

Rapid and correct response to an emergency is crucial.

Spill Response

Caption: Workflow for responding to an this compound spill.

First Aid Measures

Caption: First aid procedures for this compound exposure.

Firefighting Procedures

-

Extinguishing Media: Use dry chemical, carbon dioxide (CO₂), or dry sand.[2][8] DO NOT USE WATER OR FOAM. [2]

-

Hazards in a Fire: Poisonous gases, including hydrogen chloride and phosgene, are produced.[2][3] Containers may explode when heated.[2][5]

-

Firefighter Protection: Firefighters must wear self-contained breathing apparatus (SCBA) and full protective gear.[5]

Part 5: Waste Disposal

All waste containing this compound must be treated as hazardous waste.

-

Collection: Collect waste in a designated, labeled, and tightly sealed container.[7]

-

Neutralization (for residual amounts): Small residual amounts on equipment can be neutralized by slowly and carefully adding to a basic solution (e.g., sodium bicarbonate) with cooling and stirring. This should only be performed by trained personnel.

-

Disposal: Dispose of waste through a licensed hazardous waste disposal company, following all local, state, and federal regulations.[2][11] Do not pour down the drain.[12]

Conclusion

This compound is an indispensable tool in modern chemical research. By understanding its properties and adhering to the rigorous safety protocols outlined in this guide, researchers can confidently and safely harness its capabilities. A proactive and informed approach to safety is paramount to preventing incidents and ensuring a secure research environment.

References

- New Jersey Department of Health. (2016, October). Hazardous Substance Fact Sheet: Acetyl Chloride.

- Western Carolina University. Standard Operating Procedure for the use of Acetyl chloride.

- International Chemical Safety Cards. (1995). ICSC 0210 - ACETYL CHLORIDE. Inchem.org.

- Chemos GmbH & Co.KG. (2019, January 15). Safety Data Sheet: Acetyl chloride.

- Fisher Scientific Company. (2010, September 7). Safety Data Sheet: Acetyl chloride.

- Carl ROTH. (n.d.). Safety Data Sheet: Acetyl chloride D3.

- Novachem Pty Ltd. (2019, July 23). ACETYL CHLORIDE (1-13C, 99%) Safety Data Sheet.

- Sigma-Aldrich. (n.d.). This compound 99 atom % 13C.

- Fisher Scientific. (n.d.). SAFETY DATA SHEET - Acetyl chloride.

- Sciencemadness Wiki. (2024, January 8). Acetyl chloride.

- Loba Chemie. (2022, September 27). ACETYL CHLORIDE EXTRA PURE Safety Data Sheet.

- Sigma-Aldrich. (n.d.). This compound,d3.

- BenchChem. (2025). Personal protective equipment for handling 2-(2-Oxocyclohexyl)acetyl chloride.

- Thermo Fisher Scientific India Pvt. Ltd. (2018, October). SAFETY DATA SHEET - Acetyl chloride.

- Cambridge Isotope Laboratories, Inc. (2025, March 24). Acetyl chloride (1,2-¹³C₂, 99%) Safety Data Sheet.

- PubChem. (n.d.). This compound. National Center for Biotechnology Information.

- Ing. Petr Švec - PENTA s.r.o. (2024, September 24). Acetyl chloride Safety Data Sheet.

- Amerigo Scientific. (n.d.). This compound (99% (CP)).

- Sigma-Aldrich. (2017, January 12). Acetyl chloride - Safety Data Sheet.

- Santa Cruz Biotechnology, Inc. (n.d.). This compound.

- Cambridge Isotope Laboratories, Inc. (n.d.). Acetyl chloride (2-¹³C, 99%).

Sources

- 1. This compound | C2H3ClO | CID 12214084 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. nj.gov [nj.gov]

- 3. ICSC 0210 - ACETYL CHLORIDE [inchem.org]

- 4. dl.novachem.com.au [dl.novachem.com.au]

- 5. fishersci.com [fishersci.com]

- 6. carlroth.com [carlroth.com]

- 7. wcu.edu [wcu.edu]

- 8. chemos.de [chemos.de]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. geneseo.edu [geneseo.edu]

- 11. thermofishersci.in [thermofishersci.in]

- 12. Acetyl chloride - Sciencemadness Wiki [sciencemadness.org]

Sourcing High-Purity Acetyl chloride-1-13C: A Technical Guide for Researchers

For researchers in drug development and the broader life sciences, stable isotope-labeled compounds are indispensable tools for elucidating complex biological systems. Among these, Acetyl chloride-1-13C (CH₃¹³COCl) serves as a critical reagent for introducing a stable, heavy isotope label onto proteins, peptides, and other biomolecules. This guide provides an in-depth technical overview of this compound, a comparative analysis of commercial suppliers, and field-proven insights into its application, ensuring scientific integrity and experimental success.

The Critical Role of this compound in Modern Research

This compound is a specialized acetylating agent where the carbonyl carbon is the heavy isotope ¹³C. This seemingly simple substitution is profoundly powerful. When used to label biomolecules, it imparts a specific mass shift (+1 Da compared to the natural abundance ¹²C acetyl group) that is readily detectable by mass spectrometry (MS). This enables precise and quantitative analysis of post-translational modifications, protein turnover, and metabolic pathways.

Its primary applications are centered in:

-

Quantitative Proteomics: By derivatizing primary amines (N-termini and lysine ε-amino groups) in peptides, this compound facilitates the relative and absolute quantification of proteins in complex mixtures. This is a cornerstone of modern proteomics, enabling the comparison of protein expression levels between different biological states.

-

Metabolic Flux Analysis (MFA): The ¹³C-acetyl group can be traced as it is incorporated into and transferred between various metabolites. This allows researchers to map the flow of carbon through central metabolic pathways, such as the TCA cycle, providing a dynamic view of cellular metabolism that is invaluable in cancer research and drug discovery.[1][2]

Key Quality Parameters for Sourcing this compound

The success of any isotope labeling experiment hinges on the quality of the labeled reagent. When sourcing this compound, researchers must scrutinize the following specifications, as they directly impact data quality and interpretation.

-

Isotopic Purity (Enrichment): This is the most critical parameter. It refers to the percentage of molecules in which the carbonyl carbon is ¹³C. For quantitative mass spectrometry, an isotopic purity of ≥99 atom % ¹³C is the industry standard and an absolute requirement. Lower enrichment levels introduce significant complexity in data analysis due to the presence of an unlabeled (M+0) peak, compromising quantitative accuracy.

-

Chemical Purity: This refers to the absence of non-isotopic contaminants. High chemical purity (typically ≥98% ) is essential to prevent side reactions with impurities that could interfere with the labeling process or introduce confounding signals in the mass spectrometer. Suppliers typically verify this via techniques like Gas Chromatography (GC) or Nuclear Magnetic Resonance (NMR).

-

Packaging and Stability: Acetyl chloride is highly reactive and moisture-sensitive, reacting violently with water to form acetic acid and hydrochloric acid.[3][4] Reputable suppliers provide the compound in small, sealed ampoules under an inert atmosphere (e.g., nitrogen or argon) to ensure stability and prevent degradation. Storage conditions are typically refrigerated (2-8°C).[5]

The causal relationship is clear: high isotopic and chemical purity minimizes analytical variance and ensures that the observed mass shifts are solely attributable to the intended ¹³C label, which is the foundation of a trustworthy and self-validating experimental system.

Commercial Suppliers: A Comparative Analysis

Several reputable suppliers specialize in stable isotope-labeled compounds. The following table provides a comparative overview of leading sources for this compound.

| Supplier | Product Name | CAS Number | Isotopic Purity | Chemical Purity | Key Features |

| Sigma-Aldrich (Merck) | Acetyl chloride-1-¹³C | 1520-57-6 | 99 atom % ¹³C[5] | 99% (CP)[5] | Broad availability, extensive documentation (SDS, CoA), and strong global distribution network. |

| Cambridge Isotope Laboratories, Inc. (CIL) | Acetyl chloride (1-¹³C, 99%) | 1520-57-6 | 99%[6] | 98%[7] | A world leader specializing in stable isotopes, known for exceptional quality control and a wide range of labeled compounds.[8] |

| Santa Cruz Biotechnology, Inc. | Acetyl chloride-1-¹³C | 1520-57-6 | Not explicitly stated, but implied for proteomics research. | Not explicitly stated. | Offers a wide range of biochemicals for research, including stable isotopes.[1][9] |

Note: Researchers should always request a lot-specific Certificate of Analysis (CoA) from the supplier to verify purity and enrichment before use.

Application Protocol: Quantitative Peptide Labeling for Proteomics

This protocol provides a robust, self-validating methodology for the chemical acetylation of peptides from a protein digest using this compound for subsequent LC-MS/MS analysis. The workflow is designed to ensure complete labeling and accurate quantification.

Experimental Workflow Diagram

Caption: Workflow for ¹³C-acetylation of peptides for quantitative proteomics.

Step-by-Step Methodology

-

Protein Digestion:

-

Begin with a protein lysate that has been reduced, alkylated, and digested (e.g., with trypsin) to produce a complex peptide mixture.

-

Lyophilize the peptide mixture to complete dryness.

-

-

Reagent Preparation (Perform in a fume hood):

-

Prepare a stock solution of this compound by dissolving it in anhydrous acetonitrile (ACN). A typical concentration is 1-2 M. Causality: Using an anhydrous solvent is critical to prevent the hydrolysis of the highly reactive acetyl chloride.

-

Prepare a reaction buffer, such as 50 mM ammonium bicarbonate (AmBic), pH ~8.0.

-

-

Labeling Reaction:

-

Reconstitute the dried peptide sample in the reaction buffer. A typical volume is 20-50 µL for samples containing 10-100 µg of peptide.

-

Add the this compound solution to the peptide mixture. The molar excess of the reagent should be significant to drive the reaction to completion, but optimization may be required. A 10- to 40-fold molar excess over total amine groups is a good starting point.

-

Incubate the reaction at room temperature for 1 hour with gentle agitation. Causality: The slightly basic pH of the buffer deprotonates the primary amines, making them nucleophilic and ready to attack the electrophilic carbonyl carbon of the acetyl chloride.

-

-

Quenching the Reaction:

-

To stop the reaction and consume any excess acetyl chloride, add a quenching solution. A common choice is hydroxylamine or a primary amine like Tris buffer at a final concentration of ~50 mM.

-

Incubate for 15 minutes at room temperature.

-

-

Sample Cleanup (Self-Validation Step):

-

Acidify the sample with trifluoroacetic acid (TFA) to a final concentration of 0.1%.

-

Desalt the labeled peptides using a C18 StageTip or similar reversed-phase cleanup method. This step removes reaction byproducts, salts, and unreacted quenching agent, which can interfere with LC-MS analysis.

-

Elute the peptides and dry them completely in a vacuum centrifuge.

-

-

Mass Spectrometry Analysis & Validation:

-

Reconstitute the final sample in a solution suitable for LC-MS (e.g., 0.1% formic acid in water).

-

Analyze the sample by LC-MS/MS.

-

Validation Check: In the MS1 spectra, all N-terminally labeled peptides and peptides containing lysine should exhibit a mass shift corresponding to the number of acetylation sites (+43.0058 Da for ¹³C-acetylation, compared to +42.0106 Da for ¹²C-acetylation). The absence of unlabeled or partially labeled peptides confirms the reaction efficiency and validates the quantitative data.

-

Handling, Storage, and Safety

Acetyl chloride is a hazardous chemical that requires strict safety protocols. As a Senior Application Scientist, I cannot overstate the importance of adhering to these guidelines.

-

Handling: Always handle Acetyl chloride and its solutions in a certified chemical fume hood. Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves (e.g., butyl rubber), safety goggles, and a lab coat.[3][6][10] It is highly flammable and corrosive, causing severe skin burns and eye damage.[3][4]

-

Reactivity: It reacts violently with water, alcohols, and amines.[3] Ensure all glassware and solvents are anhydrous to prevent vigorous, exothermic reactions and reagent degradation.

-

Storage: Store the sealed ampoule at 2-8°C in a dry, well-ventilated area designated for flammable and corrosive materials.[5]

-

Disposal: Dispose of unused reagent and contaminated materials as hazardous chemical waste according to your institution's environmental health and safety guidelines.

Conclusion

This compound is a powerful and essential reagent for researchers requiring precise, quantitative insights into proteomics and metabolism. The success of these advanced applications is directly dependent on the procurement of high-purity reagents from reputable suppliers and the meticulous execution of validated protocols. By understanding the key quality parameters, adhering to strict safety procedures, and implementing robust experimental workflows, researchers can leverage the power of stable isotope labeling to achieve their scientific objectives with confidence and integrity.

References

- Templeton, N., Dean, J., Tharmalingam, T., & Butler, M. (2017). Application of 13C flux analysis to identify high-productivity CHO metabolic phenotypes. Metabolic Engineering, 43, 13-25.

-

Eurisotop. (n.d.). ACETYL CHLORIDE (1-13C, 99%). Retrieved from [Link]

Sources

- 1. Overview of 13c Metabolic Flux Analysis - Creative Proteomics [creative-proteomics.com]

- 2. 13C metabolic flux analysis: Classification and characterization from the perspective of mathematical modeling and application in physiological research of neural cell - PMC [pmc.ncbi.nlm.nih.gov]

- 3. academic.oup.com [academic.oup.com]

- 4. UWPR [proteomicsresource.washington.edu]

- 5. 乙酰氯-1-13C 99 atom % 13C | Sigma-Aldrich [sigmaaldrich.com]

- 6. 13C Isotope Labeling and Mass Spectrometric Isotope Enrichment Analysis in Acute Brain Slices - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Rapid quality control analysis of (13)C-enriched substrate synthesis by isotope ratio mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Analyzing Mass Spectrometry Imaging Data of 13C-Labeled Phospholipids in Camelina sativa and Thlaspi arvense (Pennycress) Embryos - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. pdf.benchchem.com [pdf.benchchem.com]

An In-Depth Technical Guide to Acetyl chloride-1-¹³C: Properties, Synthesis, and Applications

This guide provides a comprehensive technical overview of Acetyl chloride-1-¹³C, a critical reagent for researchers, scientists, and professionals in drug development. We will move beyond basic data to explore the causality behind its application, its synthesis, and detailed protocols for its use, ensuring a thorough understanding of its value in modern scientific investigation.

Section 1: Core Molecular and Physical Properties

Acetyl chloride-1-¹³C is an isotopically labeled analog of acetyl chloride where the carbonyl carbon is the heavy isotope ¹³C instead of the naturally abundant ¹²C. This single substitution provides a +1 Dalton mass shift, which is the cornerstone of its utility in mass spectrometry-based applications.

The fundamental properties of Acetyl chloride-1-¹³C are summarized below. While its physical characteristics are nearly identical to its unlabeled counterpart, its molecular weight is distinct.

| Property | Value | Source(s) |

| Chemical Formula | CH₃¹³COCl | [1] |

| Molecular Weight | 79.49 g/mol | [1][2][3][4] |

| CAS Number | 1520-57-6 | [1][3][4][5] |

| Appearance | Colorless, fuming liquid | [6][7] |

| Density | 1.118 g/mL at 25 °C | [1][5] |

| Boiling Point | 52 °C | [1][5] |

| Melting Point | -112 °C | [1][5] |

| Isotopic Purity | Typically ≥99 atom % ¹³C | [1][3] |

Section 2: Synthesis and Isotopic Labeling

The synthesis of Acetyl chloride-1-¹³C is a crucial process that ensures high isotopic enrichment, which is paramount for its effective use. The most common and direct laboratory-scale synthesis involves the chlorination of ¹³C-labeled acetic acid.

Causality in Synthesis: The choice of chlorinating agent is critical. Reagents like thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂) are preferred because their byproducts (SO₂, HCl, CO, CO₂) are gaseous. This simplifies purification, allowing for the isolation of the liquid Acetyl chloride-1-¹³C product by distillation, thereby ensuring high chemical purity. The process must be conducted under anhydrous conditions, as the product readily hydrolyzes.

A generalized synthetic workflow is outlined below.

Caption: Generalized synthesis of this compound.

Section 3: Key Applications in Research and Drug Development

Acetyl chloride-1-¹³C is a powerful acetylating agent used to introduce a stable isotope label onto a target molecule.[6] This capability is leveraged across various stages of research and development.

1. Stable Isotope Labeled Internal Standards (SIL-IS): In drug development, quantitative bioanalysis using Liquid Chromatography-Mass Spectrometry (LC-MS/MS) is the gold standard for determining drug concentrations in biological matrices. A SIL-IS is the ideal internal standard because it has the same chemical properties as the analyte (drug), causing it to co-elute chromatographically and exhibit identical ionization behavior in the mass spectrometer. However, due to its higher mass, it is distinguishable from the analyte. Acetyl chloride-1-¹³C is used to synthesize the SIL-IS of a drug that contains a hydroxyl (-OH) or primary/secondary amine (-NHR) group, which can be easily acetylated.

2. Mechanistic and Metabolic Studies: By "tagging" a molecule with a ¹³C-acetyl group, researchers can trace its path through complex biological systems. This is invaluable for:

-

Metabolic Flux Analysis: Tracking the incorporation of the acetyl group into downstream metabolites.

-

Enzyme Kinetics: Studying the activity of acetyltransferases or deacylases.

-

Proteomics: Used in chemical proteomics to label specific protein residues for identification and quantification.

3. Synthesis of Labeled Pharmaceuticals: It serves as a key intermediate in the multi-step synthesis of complex, isotopically labeled active pharmaceutical ingredients (APIs).[7] These labeled APIs are used in definitive human mass balance studies to understand the absorption, distribution, metabolism, and excretion (ADME) profile of a new drug candidate.

Section 4: Experimental Protocol: ¹³C-Acetylation of a Model Substrate (R-OH)

This protocol describes a self-validating system for the acetylation of a generic alcohol using Acetyl chloride-1-¹³C. The validation is achieved through post-reaction analysis by mass spectrometry to confirm label incorporation.

Objective: To synthesize a ¹³C-labeled acetyl ester (R-O-¹³COCH₃) for use as a quantitative standard or tracer.

Materials:

-

Substrate (e.g., a primary alcohol, R-OH)

-

Anhydrous Pyridine

-

Anhydrous Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Saturated aqueous sodium chloride (NaCl) solution (brine)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask, magnetic stirrer, nitrogen inlet, and drying tube

Protocol Steps:

-

Reaction Setup:

-

Dissolve the alcohol substrate (1.0 eq) in anhydrous DCM in a round-bottom flask under a nitrogen atmosphere.

-

Add anhydrous pyridine (1.2 eq). Pyridine acts as a base to neutralize the HCl byproduct, preventing side reactions.

-

Cool the mixture to 0 °C in an ice bath. This is crucial to control the exothermic reaction.

-

-

Reagent Addition:

-

Slowly add Acetyl chloride-1-¹³C (1.1 eq) dropwise to the stirred solution. The reaction is rapid and exothermic. Maintaining a slow addition rate at 0 °C is essential for safety and yield.

-

-

Reaction Monitoring:

-

Allow the reaction to warm to room temperature and stir for 1-2 hours.

-

Monitor the reaction completion by Thin Layer Chromatography (TLC) or LC-MS, observing the disappearance of the starting material.

-

-

Workup and Quenching:

-

Carefully quench the reaction by slowly adding saturated NaHCO₃ solution to neutralize any remaining acid chloride and pyridine hydrochloride.

-

Transfer the mixture to a separatory funnel. Separate the organic layer.

-

Wash the organic layer sequentially with water and then brine.

-

-

Purification and Validation:

-

Dry the isolated organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product using flash column chromatography.

-

Validation: Analyze the final product by High-Resolution Mass Spectrometry (HRMS) to confirm the exact mass of the ¹³C-labeled ester. The observed mass should correspond to the calculated mass, showing a +1.00335 Da shift compared to the product formed from unlabeled acetyl chloride. Further structural confirmation can be obtained via NMR spectroscopy.

-

Caption: Experimental workflow for ¹³C-acetylation.

Section 5: Safety and Handling

Acetyl chloride, including its labeled form, is a hazardous chemical that requires strict safety protocols.

-

Hazards: It is a highly flammable liquid and vapor (H225).[1] It is corrosive and causes severe skin burns and eye damage (H314).[1] It reacts violently with water, releasing toxic and corrosive hydrogen chloride gas.[8]

-

Handling: Always handle Acetyl chloride-1-¹³C in a certified chemical fume hood. Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, a flame-retardant lab coat, and safety goggles/face shield.

-

Storage: Store in a tightly sealed container in a cool (2-8°C is often recommended), dry, and well-ventilated area away from water and sources of ignition.[1][9]

References

-

Acetyl chloride 1-13C | CAS 1520-57-6. Chemical-Suppliers. [Link]

-

This compound | C2H3ClO. PubChem. [Link]

-

This compound (99% (CP)). Amerigo Scientific. [Link]

-

This compound 13C 99atom 1520-57-6. Millipore Sigma. [Link]

-

Synthesis of Chiral 13C,77Se-Labeled Selones. American Chemical Society Publications. [Link]

-

Efficient and reproducible synthesis of [1-11C]acetyl chloride using the loop method. PubMed. [Link]

- Synthesis method of isotope labeled dansyl chloride-13C2.

-

Synthesis of carbon-13-labeled tetradecanoic acids. ResearchGate. [Link]

-

ACETYL CHLORIDE, Ethanoyl chloride. Shandong Kairui Chemistry Co., Ltd. [Link]

-

Acetyl Chloride. ResearchGate. [Link]

Sources

- 1. This compound 13C 99atom 1520-57-6 [sigmaaldrich.com]

- 2. scbt.com [scbt.com]

- 3. isotope.com [isotope.com]

- 4. This compound | C2H3ClO | CID 12214084 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Acetyl chloride 1-13C | CAS 1520-57-6 | Chemical-Suppliers [chemical-suppliers.eu]

- 6. The uses of Acetyl chloride_Chemicalbook [chemicalbook.com]

- 7. krwater.com [krwater.com]

- 8. researchgate.net [researchgate.net]

- 9. This compound (99% (CP)) - Amerigo Scientific [amerigoscientific.com]

principle of isotopic labeling using Acetyl chloride-1-13C

An In-Depth Technical Guide to Isotopic Labeling with Acetyl Chloride-1-13C

Authored by a Senior Application Scientist

Introduction: The Precision of Chemical Tagging in Quantitative Biology

In the landscape of modern biological research, particularly in proteomics and metabolomics, the ability to quantitatively measure dynamic molecular changes is paramount. While metabolic labeling methods offer deep insights into cellular pathways, they rely on cellular machinery for label incorporation.[1][2] An alternative and highly controlled approach is chemical isotopic labeling, which provides a direct, stoichiometric tag on specific functional groups. This guide focuses on a powerful and versatile reagent in this class: This compound .

By replacing the naturally abundant carbon-12 (¹²C) at the carbonyl position with its heavy, stable isotope carbon-13 (¹³C), Acetyl chloride-1-¹³C serves as a precise chemical tool to introduce a mass tag onto proteins, peptides, and other biomolecules.[3][4] This stable, non-radioactive label allows for robust quantification and tracing using mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.[5] This whitepaper provides a comprehensive technical overview of the principles, experimental design, and applications of Acetyl chloride-1-¹³C, tailored for researchers and drug development professionals seeking to leverage this technology for high-fidelity quantitative analysis.

Core Principle: The Chemistry of ¹³C-Acetylation